Cyclopropane,1,1-bis(methylsulfonyl)-
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Overview
Description
Cyclopropane,1,1-bis(methylsulfonyl)- is an organic compound with the molecular formula C5H10O4S2. It is a cyclopropane derivative where two methylsulfonyl groups are attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1,1-bis(methylsulfonyl)- typically involves the reaction of cyclopropane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of Cyclopropane,1,1-bis(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane,1,1-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopropane compounds .
Scientific Research Applications
Cyclopropane,1,1-bis(methylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropane,1,1-bis(methylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane,1,1-bis(phenylsulfonyl)
- Cyclopropane,1,1-bis(ethylsulfonyl)
- Cyclopropane,1,1-bis(propylsulfonyl)
Uniqueness
Cyclopropane,1,1-bis(methylsulfonyl)- is unique due to its specific combination of cyclopropane and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
6952-64-3 |
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Molecular Formula |
C5H10O4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfonyl)cyclopropane |
InChI |
InChI=1S/C5H10O4S2/c1-10(6,7)5(3-4-5)11(2,8)9/h3-4H2,1-2H3 |
InChI Key |
RAIXWXALKNLUBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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